Dibenzo[f,h]quinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Ruthenium-Catalyzed C–H Arylation and Potassium-Mediated Reductive Cyclodehydrogenation: This method involves the use of 2-phenylpyridine and aryl bromides as starting materials.
Decarboxylative Annulation Strategy: This approach employs cyclic diaryliodonium salts and 2-chloropyridinyl acids.
Industrial Production Methods
While specific industrial production methods for dibenzo[f,h]quinoline are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dibenzo[f,h]quinoline can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where various substituents can be introduced into the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
Dibenzo[f,h]quinoline has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound is employed in the synthesis of materials with high charge mobility, making it suitable for use in organic solar cells and other electronic devices.
Medicinal Chemistry: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of dibenzo[f,h]quinoline depends on its specific application. In organic electronics, its photophysical properties are attributed to the extended π-conjugated system, which facilitates efficient charge transport and light emission. In medicinal chemistry, the compound interacts with molecular targets such as DNA and enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: Another nitrogen-containing polycyclic aromatic compound with similar structural features.
Benzo[h]quinoline: A closely related compound with a different arrangement of fused rings.
1,7-Phenanthroline: A derivative with additional nitrogen atoms in the ring structure.
Uniqueness
Dibenzo[f,h]quinoline stands out due to its unique combination of structural rigidity and electronic properties, making it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications further enhances its versatility in scientific research.
Properties
IUPAC Name |
phenanthro[9,10-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-2-7-14-12(6-1)13-8-3-4-9-15(13)17-16(14)10-5-11-18-17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYPENPUNLHEBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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